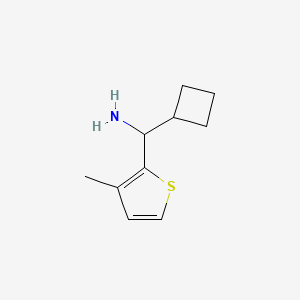![molecular formula C9H20ClNO2 B13658258 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13658258.png)
4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride is a leucine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride typically involves the reaction of 4-methyl-2-pentanone with isopropylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to influence amino acid metabolism and protein synthesis by acting on enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways related to cellular growth and differentiation .
Comparison with Similar Compounds
Valine: Another amino acid derivative with similar structural features but different functional groups.
Leucine: A branched-chain amino acid with similar metabolic pathways.
Isoleucine: Another branched-chain amino acid with similar properties but different side chains.
Uniqueness: 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride is unique due to its specific structural configuration and the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H20ClNO2 |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-methyl-2-(propan-2-ylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)5-8(9(11)12)10-7(3)4;/h6-8,10H,5H2,1-4H3,(H,11,12);1H |
InChI Key |
CFZXHSQLSSJBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




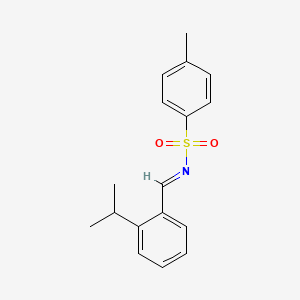
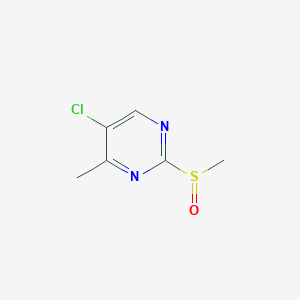
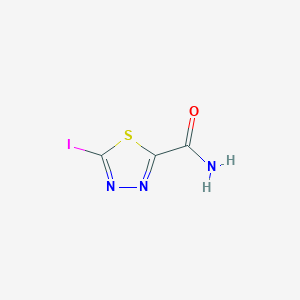
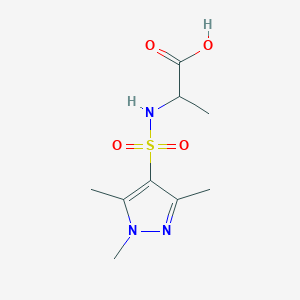
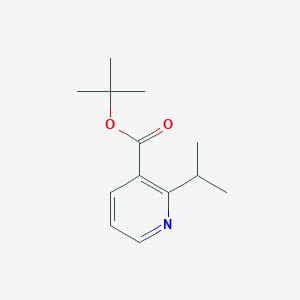

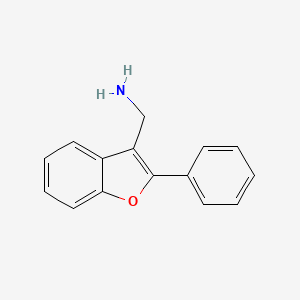
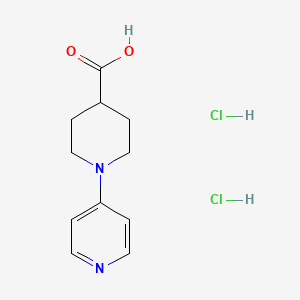
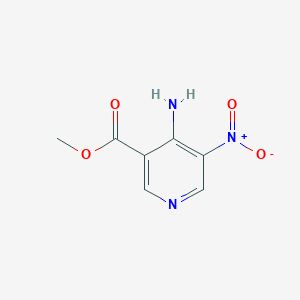
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
